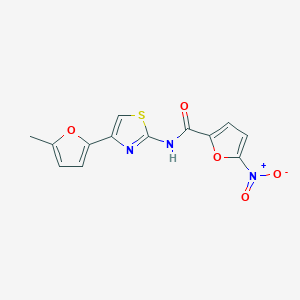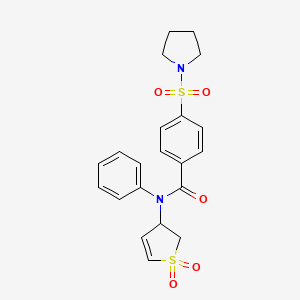
2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide” is a chemical compound with the molecular formula C16H14F3NO3 . It has an average mass of 325.283 Da and a monoisotopic mass of 325.092590 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzamide group, two methoxy groups at the 2 and 6 positions of the benzene ring, a trifluoromethyl group, and a phenoxy group .
Applications De Recherche Scientifique
Enzymatic Modification for Antioxidant Synthesis
The study by Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol for the production of compounds with higher antioxidant capacity. This research underscores the potential of enzymatic modification in enhancing the antioxidant properties of phenolic compounds, demonstrating a significant application of such chemical structures in developing bioactive compounds with potential health benefits (Adelakun et al., 2012).
Synthesis and Structural Characterisation
Cole et al. (2006) focused on the synthesis and characterization of lithium and sodium 2,6-dibenzylphenolate complexes, showcasing the importance of 2,6-dimethoxy derivatives in understanding the chelating properties and interactions of metal phenolates. This research provides insights into the structural and electrochemical properties of these complexes, offering valuable information for materials science and coordination chemistry (Cole et al., 2006).
Hydrogen-Bonded Polyphilic Block Mesogens
Kohlmeier and Janietz (2006) explored the formation of hydrogen-bonded polyphilic block mesogens with semiperfluorinated segments. Their work delves into the self-assembly and structural organization of these compounds, highlighting their potential applications in the development of new materials with unique optical and electronic properties (Kohlmeier & Janietz, 2006).
Synthesis of Novel Benzodifuranyl Compounds
Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating the 2,6-dimethoxy structure. These compounds were evaluated for their analgesic and anti-inflammatory activities, demonstrating the potential of such chemical structures in the development of new therapeutic agents (Abu-Hashem et al., 2020).
Spectrophotometric Study on Molecular Binding
Liu et al. (2005) conducted a spectrophotometric study on the molecular selective binding of dyes by bridged bis(beta-cyclodextrin)s with diselenobis(benzoyl) linkers. Their research sheds light on the importance of 2,6-dimethoxy derivatives in understanding the interactions and binding behaviors of complex molecular systems, contributing to advancements in chemical sensing and molecular recognition technologies (Liu et al., 2005).
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-24-14-7-4-8-15(25-2)16(14)17(23)22-9-10-26-13-6-3-5-12(11-13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXYPUKZKOWYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)


![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)
![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)
![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)